molecular formula C13H7ClF2O2 B1463886 2-Chloro-4-(2,4-difluorophenyl)benzoic acid CAS No. 505082-89-3

2-Chloro-4-(2,4-difluorophenyl)benzoic acid

Cat. No.: B1463886
CAS No.: 505082-89-3
M. Wt: 268.64 g/mol
InChI Key: NGOXCNCEPVUSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H7ClF2O2 and its molecular weight is 268.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with chlorine and difluorophenyl substituents, which may enhance its biological activity through various mechanisms. The presence of halogen atoms is known to affect the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • HepG2 (liver cancer)
  • Cytotoxicity Results :
    • The compound demonstrated significant cytotoxicity with IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells. In comparison, HepG2 cells showed moderate sensitivity with IC50 values between 48 and 90 nM .
    • Table 1 summarizes the IC50 values for different cell lines:
Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG248–90
  • Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by cell cycle analysis showing an increase in the pre-G1 phase indicative of apoptotic cell death. Specifically, it caused a significant arrest in the G1 phase of the cell cycle .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key proteins involved in cancer progression. The docking results indicated that the compound fits well into the active sites of various targets, suggesting a mechanism that may involve inhibition of specific kinases or other regulatory proteins .

Case Study 1: Breast Cancer

In a study evaluating various derivatives of benzoic acid, this compound was among those exhibiting potent activity against MCF-7 cells. The study highlighted that modifications to the benzoic acid structure could enhance anticancer efficacy while reducing toxicity .

Case Study 2: Liver Cancer

Another investigation focused on hepatocellular carcinoma (HepG2) revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent for liver cancer treatment .

Properties

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(15)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOXCNCEPVUSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689597
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-89-3
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(2,4-difluorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(2,4-difluorophenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(2,4-difluorophenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(2,4-difluorophenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(2,4-difluorophenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-(2,4-difluorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.